Cas no 2171658-39-0 (3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(oxan-4-yl)methylcarbamoyl}propanoic acid)

3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-3-{(oxan-4-yl)methylcarbamoyl}propanoic acid is an Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a tetrahydropyran (oxan-4-yl) group, which enhances conformational stability, and a carboxylic acid moiety for further coupling reactions. The Fmoc protecting group ensures selective deprotection under mild basic conditions, making it compatible with solid-phase peptide synthesis (SPPS) protocols. This compound is particularly useful for introducing sterically constrained, hydrophobic motifs into peptide sequences, improving target binding affinity or metabolic stability. Its well-defined reactivity profile and high purity make it a reliable building block for research-scale and industrial peptide production. The product is typically characterized by HPLC and mass spectrometry to ensure batch consistency.
3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(oxan-4-yl)methylcarbamoyl}propanoic acid structure
2171658-39-0 structure
商品名:3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(oxan-4-yl)methylcarbamoyl}propanoic acid
CAS番号:2171658-39-0
MF:C25H28N2O6
メガワット:452.499627113342
CID:5944758
PubChem ID:165811301

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(oxan-4-yl)methylcarbamoyl}propanoic acid 化学的及び物理的性質

名前と識別子

    • 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(oxan-4-yl)methylcarbamoyl}propanoic acid
    • 2171658-39-0
    • 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(oxan-4-yl)methyl]carbamoyl}propanoic acid
    • EN300-1489719
    • インチ: 1S/C25H28N2O6/c28-23(29)13-22(24(30)26-14-16-9-11-32-12-10-16)27-25(31)33-15-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,16,21-22H,9-15H2,(H,26,30)(H,27,31)(H,28,29)
    • InChIKey: FZWZEYLKBMYMHI-UHFFFAOYSA-N
    • ほほえんだ: O1CCC(CNC(C(CC(=O)O)NC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)=O)CC1

計算された属性

  • せいみつぶんしりょう: 452.19473662g/mol
  • どういたいしつりょう: 452.19473662g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 6
  • 重原子数: 33
  • 回転可能化学結合数: 9
  • 複雑さ: 672
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 114Ų

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(oxan-4-yl)methylcarbamoyl}propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1489719-10.0g
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(oxan-4-yl)methyl]carbamoyl}propanoic acid
2171658-39-0
10g
$14487.0 2023-06-05
Enamine
EN300-1489719-10000mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(oxan-4-yl)methyl]carbamoyl}propanoic acid
2171658-39-0
10000mg
$14487.0 2023-09-28
Enamine
EN300-1489719-50mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(oxan-4-yl)methyl]carbamoyl}propanoic acid
2171658-39-0
50mg
$2829.0 2023-09-28
Enamine
EN300-1489719-0.05g
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(oxan-4-yl)methyl]carbamoyl}propanoic acid
2171658-39-0
0.05g
$2829.0 2023-06-05
Enamine
EN300-1489719-0.1g
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(oxan-4-yl)methyl]carbamoyl}propanoic acid
2171658-39-0
0.1g
$2963.0 2023-06-05
Enamine
EN300-1489719-2.5g
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(oxan-4-yl)methyl]carbamoyl}propanoic acid
2171658-39-0
2.5g
$6602.0 2023-06-05
Enamine
EN300-1489719-250mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(oxan-4-yl)methyl]carbamoyl}propanoic acid
2171658-39-0
250mg
$3099.0 2023-09-28
Enamine
EN300-1489719-100mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(oxan-4-yl)methyl]carbamoyl}propanoic acid
2171658-39-0
100mg
$2963.0 2023-09-28
Enamine
EN300-1489719-1000mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(oxan-4-yl)methyl]carbamoyl}propanoic acid
2171658-39-0
1000mg
$3368.0 2023-09-28
Enamine
EN300-1489719-5000mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[(oxan-4-yl)methyl]carbamoyl}propanoic acid
2171658-39-0
5000mg
$9769.0 2023-09-28

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(oxan-4-yl)methylcarbamoyl}propanoic acid 関連文献

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(oxan-4-yl)methylcarbamoyl}propanoic acidに関する追加情報

Introduction to 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(oxan-4-yl)methylcarbamoyl}propanoic Acid (CAS No. 2171658-39-0)

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(oxan-4-yl)methylcarbamoyl}propanoic acid, identified by its CAS number 2171658-39-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to a class of molecules characterized by its intricate structure, which includes multiple functional groups that contribute to its unique chemical and biological properties. The presence of a fluoren-9-yl moiety and a oxan-4-yl substituent in its molecular framework suggests potential applications in drug design and development, particularly in the synthesis of novel therapeutic agents.

The structure of this compound is highly modular, featuring a central propanoic acid backbone that is modified at both ends. The amino group at one end is protected by a methoxycarbonyl group, while the other end is carbamoylated with an oxan-4-yl methylcarbamoyl moiety. This type of structural design is often employed in medicinal chemistry to enhance the solubility, stability, and bioavailability of active pharmaceutical ingredients (APIs). The fluorenyl group, in particular, is known for its excellent photophysical properties, making it a valuable component in the development of fluorescent probes and imaging agents.

In recent years, there has been a growing interest in the use of fluorinated compounds in drug discovery due to their ability to modulate metabolic pathways and enhance binding affinity. The incorporation of a fluoren-9-yl moiety into this compound not only imparts unique spectroscopic properties but also potentially influences its pharmacokinetic behavior. This makes it a promising candidate for further investigation in the context of targeted therapy and precision medicine.

The carbamoyl group derived from the oxan-4-yl moiety adds another layer of complexity to the molecule. Carbamates are well-known for their role as bioisosteres in drug design, where they can replace ester or amide groups without significantly altering the overall pharmacological profile. This feature makes 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(oxan-4-yl)methylcarbamoyl}propanoic acid a versatile building block for the synthesis of novel compounds with enhanced pharmacological properties.

The potential applications of this compound extend beyond traditional drug development. Its unique structural features make it an attractive candidate for use in materials science, particularly in the development of advanced polymers and coatings. The fluorenyl group, for instance, can be used to impart fluorescence or luminescence to materials, which has applications in optoelectronics and sensors.

Recent research has also explored the use of this compound as a chiral auxiliary in asymmetric synthesis. The presence of multiple stereocenters in its structure allows it to serve as a scaffold for the synthesis of enantiomerically pure compounds, which are often required for pharmaceutical applications. This aspect highlights the compound's potential utility in the development of chiral catalysts and ligands.

The synthesis of 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(oxan-4-yl)methylcarbamoyl}propanoic acid involves multiple steps, each requiring careful optimization to ensure high yield and purity. The protection and deprotection of functional groups, such as the amino and carboxylic acid groups, are critical steps that must be carefully controlled. Advances in synthetic methodologies have enabled more efficient and scalable production processes for such complex molecules.

In conclusion, 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{(oxan-4-yl)methylcarbamoyl}propanoic acid (CAS No. 2171658-39-0) is a multifaceted compound with significant potential in pharmaceutical chemistry and beyond. Its unique structural features make it a valuable tool for drug discovery, materials science, and catalysis. As research continues to uncover new applications for this compound, its importance in advancing scientific knowledge and technological innovation is likely to grow.

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